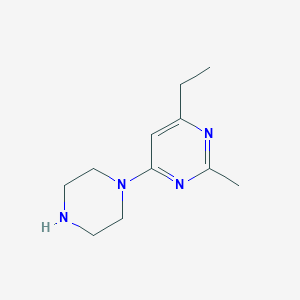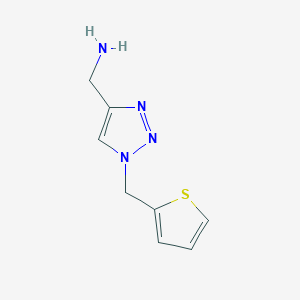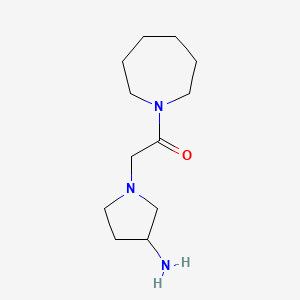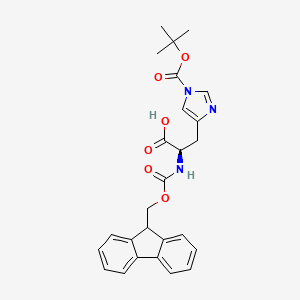
1-(Thiolan-3-yl)azetidine-3-carboxylic acid
Descripción general
Descripción
1-(Thiolan-3-yl)azetidine-3-carboxylic acid (TCA) is a widely studied organic compound belonging to the family of thiolanes. It is a colorless liquid with a boiling point of 107°C and a melting point of -37°C. TCA is a versatile organic compound with a wide range of applications in the field of organic synthesis, biochemistry, and medicinal chemistry.
Mecanismo De Acción
Target of Action
The primary targets of 1-(Thiolan-3-yl)azetidine-3-carboxylic acid are proteins that can be degraded by the ubiquitin-proteasome system . This compound is used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) .
Mode of Action
1-(Thiolan-3-yl)azetidine-3-carboxylic acid interacts with its targets by serving as a linker molecule. In the context of ADCs, it connects an antibody to a cytotoxic drug . For PROTACs, it links a ligand for an E3 ubiquitin ligase to a ligand for the target protein .
Biochemical Pathways
The compound affects the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells . By linking a target protein to an E3 ubiquitin ligase, it facilitates the ubiquitination and subsequent degradation of the target protein .
Result of Action
The action of 1-(Thiolan-3-yl)azetidine-3-carboxylic acid results in the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific target protein and the context in which the compound is used.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Thiolan-3-yl)azetidine-3-carboxylic acid has many advantages for use in laboratory experiments. It is a versatile compound that can be used as a reagent in the synthesis of various compounds. Furthermore, it is relatively inexpensive and can be easily obtained from commercial sources. However, 1-(Thiolan-3-yl)azetidine-3-carboxylic acid is a highly reactive compound and must be handled with care to avoid any potential hazards.
Direcciones Futuras
The potential applications of 1-(Thiolan-3-yl)azetidine-3-carboxylic acid are numerous and there are many future directions for research. These include further exploration of its anti-inflammatory and anti-cancer properties, as well as its potential use in the synthesis of new compounds. Additionally, further research is needed to better understand the mechanism of action of 1-(Thiolan-3-yl)azetidine-3-carboxylic acid and to develop more efficient and cost-effective synthesis methods. Finally, further research is needed to explore the potential applications of 1-(Thiolan-3-yl)azetidine-3-carboxylic acid in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
1-(Thiolan-3-yl)azetidine-3-carboxylic acid has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various compounds, such as thiolanes and amides. It is also used as a reagent for the synthesis of heterocyclic compounds, such as imidazoles, pyrroles, and pyridines. Furthermore, 1-(Thiolan-3-yl)azetidine-3-carboxylic acid has been used in the synthesis of peptides and in the preparation of polymers-supported catalysts.
Propiedades
IUPAC Name |
1-(thiolan-3-yl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S/c10-8(11)6-3-9(4-6)7-1-2-12-5-7/h6-7H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNNURSIHCEFGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1N2CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiolan-3-yl)azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466303.png)





![3-[1-(4-Methylbenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B1466312.png)
![Tert-butyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine](/img/structure/B1466313.png)


![1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B1466320.png)


